

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol

chemical properties

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Compound of Interest

Compound Name: (S)-1-(4-(Trifluoromethyl)phenyl)ethanol

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An In-depth Technical Guide to (S)-1-(4-(Trifluoromethyl)phenyl)ethanol

Abstract

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical industry. Its structural features, including a stereogenic center and a trifluoromethyl-substituted aromatic ring, make it a valuable intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and applications in drug development, with a focus on its role as a chiral precursor.

Chemical and Physical Properties

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol is a colorless liquid at room temperature. The trifluoromethyl group significantly influences its electronic properties and reactivity. A summary of its key physical and chemical properties is presented below.

Property	Value	Source
CAS Number	99493-93-3	[1][2]
Molecular Formula	C ₉ H ₉ F ₃ O	[1][3]
Molecular Weight	190.16 g/mol	[1]
IUPAC Name	(1S)-1-[4-(trifluoromethyl)phenyl]ethanol	[1]
Synonyms	(S)-1-[4-(Trifluoromethyl)phenyl]ethanol , (1S)-1-[4-(Trifluoromethyl)phenyl]ethan-1-ol	[1][2]
Appearance	Liquid	[4]
Boiling Point	62-63 °C at 0.5 mmHg	[4]
Density	1.237 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.458	[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **(S)-1-(4-(Trifluoromethyl)phenyl)ethanol**. Key spectral data are summarized below.

Spectrum Type	Data
^1H NMR (400 MHz, CDCl_3)	δ 1.48 (d, J = 6.4 Hz, 3H), 1.91 (s, 1H), 4.85 (q, J = 4.8 Hz, 1H), 7.16 (d, J = 7.6 Hz, 2H), 7.26 (d, J = 7.2 Hz, 2H)
^{13}C NMR (100 MHz, CDCl_3)	δ 21.1, 25.1, 70.3, 125.4, 129.2, 137.2, 142.9
IR (thin film)	ν_{max} (cm^{-1}) = 3364, 1514, 1451, 1089, 817, 728
Mass Spectrum (GC-MS, EI)	M^+ = 190 (26%), 121 (100%), 93 (65%), 91 (81%), 77 (49%), 69 (33%)

Note: NMR and IR data are representative for similar structures and may vary slightly.[5] GC-MS data corresponds to the racemic mixture.[6]

Synthesis and Experimental Protocols

The primary method for synthesizing enantiomerically pure **(S)-1-(4-(Trifluoromethyl)phenyl)ethanol** is the asymmetric reduction of its corresponding ketone, 4'-(trifluoromethyl)acetophenone. This transformation is typically achieved using chiral catalysts.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative method for the synthesis of chiral alcohols from prochiral ketones.

Objective: To synthesize **(S)-1-(4-(Trifluoromethyl)phenyl)ethanol** via catalytic asymmetric hydrogenation of 4'-(trifluoromethyl)acetophenone.

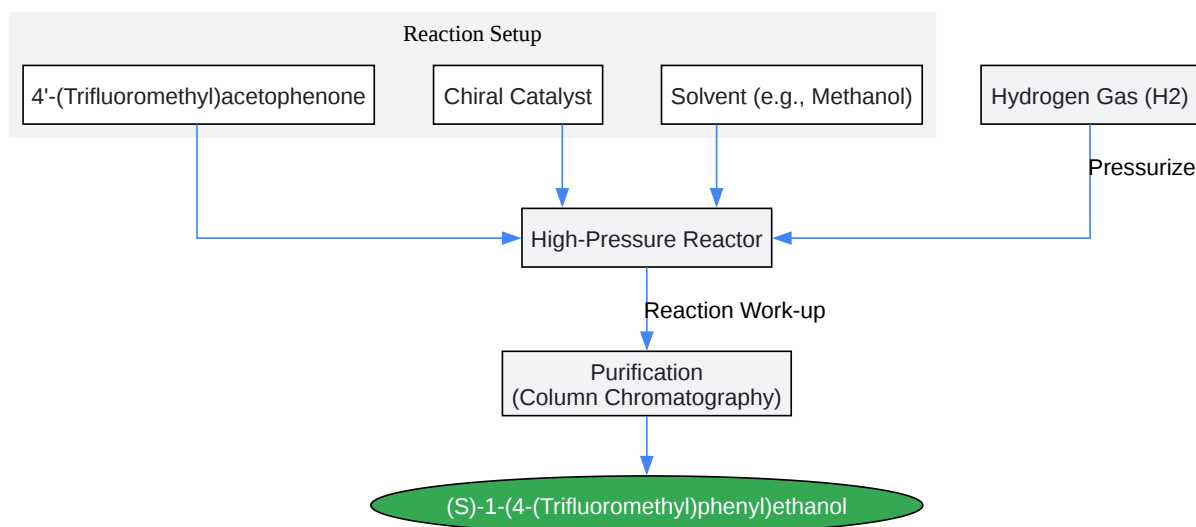
Materials:

- 4'-(Trifluoromethyl)acetophenone
- Chiral Ruthenium or Rhodium catalyst (e.g., Ru/Diphosphine-Benzimidazole complex)[7]
- Hydrogen gas (H_2)

- Solvent (e.g., Methanol, Ethanol)
- Standard glassware for inert atmosphere reactions

Procedure:

- A solution of 4'-(trifluoromethyl)acetophenone and the chiral catalyst in the chosen solvent is prepared in a high-pressure reactor.
- The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas.
- The reaction mixture is stirred at a specified temperature and pressure until the reaction is complete (monitored by TLC or GC).
- Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by flash column chromatography on silica gel, to yield the enantiomerically enriched **(S)-1-(4-(Trifluoromethyl)phenyl)ethanol**.



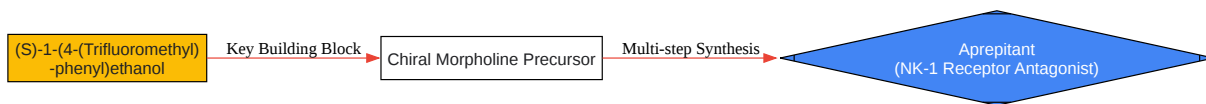
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Asymmetric Synthesis Workflow

Applications in Drug Development

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol is a key chiral intermediate in the synthesis of several pharmaceutical agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.^{[8][9]}

A notable application is in the synthesis of neurokinin-1 (NK-1) receptor antagonists, such as Aprepitant.^{[7][10]} Aprepitant is an antiemetic medication used to prevent nausea and vomiting caused by chemotherapy and surgery.^[10] The specific stereochemistry of the alcohol is crucial for the biological activity of the final drug molecule.



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Role as a Pharmaceutical Intermediate

Safety and Handling

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol should be handled with appropriate safety precautions in a well-ventilated area. It is classified as an irritant.

- Hazard Statements: Causes skin irritation and serious eye irritation.[11][12] May cause respiratory irritation.[12]
- Precautionary Statements:
 - Wear protective gloves, protective clothing, eye protection, and face protection.[11]
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]
 - IF ON SKIN: Wash with plenty of water.[12]
 - Store in a well-ventilated place and keep the container tightly closed.[13]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
[12][13][14]

Conclusion

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol is a high-value chiral building block with well-defined chemical and physical properties. Its utility is demonstrated through its integral role in the synthesis of complex pharmaceuticals where stereochemical integrity is paramount. The

continued development of efficient and selective synthetic methods for this and similar compounds is of significant interest to researchers in organic chemistry and drug discovery.

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